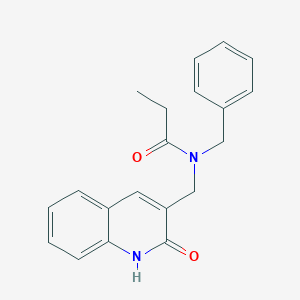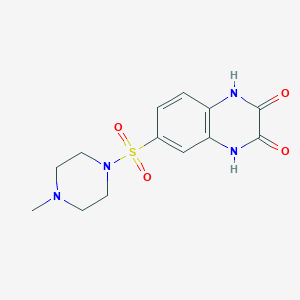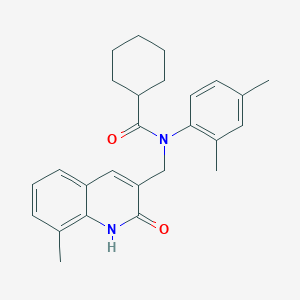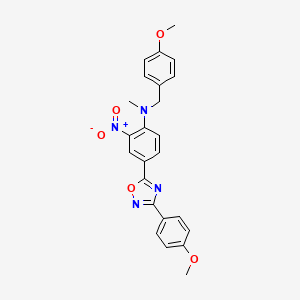
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as BHQ, is a synthetic compound with potential biological and pharmacological applications. BHQ is a derivative of hydroxyquinoline, which is a well-known class of compounds with diverse biological activities. BHQ has been shown to possess antimicrobial, antiviral, and anticancer properties, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, but it is believed to act by interfering with the function of enzymes involved in DNA replication and protein synthesis. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the activity of certain membrane-bound enzymes, which may contribute to its antimicrobial and antiviral properties.
Biochemical and Physiological Effects:
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
One advantage of using N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments is its broad-spectrum antimicrobial and antiviral activity, which makes it useful for studying the effects of different pathogens on cells and tissues. However, N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can also be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One area of interest is the development of new antimicrobial and antiviral agents based on N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and related compounds. Another area of research is the investigation of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide's potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide and to determine its safety and efficacy in humans.
合成法
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process involving the reaction of 2-hydroxyquinoline with benzyl bromide and propionyl chloride. The resulting product is then purified through column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
科学的研究の応用
N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. N-benzyl-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been found to possess antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
特性
IUPAC Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)22(13-15-8-4-3-5-9-15)14-17-12-16-10-6-7-11-18(16)21-20(17)24/h3-12H,2,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHPNXZWAQHYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CC=C1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(benzyloxy)phenyl]-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7715234.png)


![N-(2-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715262.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7715269.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)

![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)